molecular formula C11H8Cl2N2O B3371057 N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide CAS No. 61767-26-8

N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide

Cat. No.: B3371057
CAS No.: 61767-26-8
M. Wt: 255.1 g/mol
InChI Key: NAZVTDQQLCHPDT-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide is a synthetic organic compound characterized by the presence of a dichloro-cyanoethenyl group attached to a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzamide with 2,2-dichloro-1-cyanoethene under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved in its reactions include the nucleophilic attack on the dichloro-cyanoethenyl group, followed by cyclization and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide
  • 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide
  • N-(2,2-dichloro-1-cyanoethenyl)-N’-methyl(phenyl)ureas

Properties

IUPAC Name

N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)11(16)15-9(6-14)10(12)13/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZVTDQQLCHPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357099
Record name N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61767-26-8
Record name N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61767-26-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
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N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Reactant of Route 3
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N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Reactant of Route 4
N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Reactant of Route 5
N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide
Reactant of Route 6
N-(2,2-dichloro-1-cyanoethenyl)-4-methylbenzamide

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